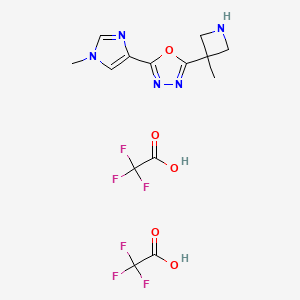

2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid)

Descripción

The compound 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) features a 1,3,4-oxadiazole core substituted with a methylated imidazole and a 3-methylazetidine group. The bis(trifluoroacetic acid) counterion enhances solubility and stability, common in pharmaceutical salts.

Propiedades

IUPAC Name |

2-(3-methylazetidin-3-yl)-5-(1-methylimidazol-4-yl)-1,3,4-oxadiazole;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O.2C2HF3O2/c1-10(4-11-5-10)9-14-13-8(16-9)7-3-15(2)6-12-7;2*3-2(4,5)1(6)7/h3,6,11H,4-5H2,1-2H3;2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSEPLDNKHCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C2=NN=C(O2)C3=CN(C=N3)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Formation of the Azetidine Ring: The azetidine ring is often synthesized via cyclization reactions involving β-amino alcohols.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives.

Coupling Reactions: The final compound is obtained by coupling the imidazole, azetidine, and oxadiazole intermediates under specific conditions, often involving the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Análisis De Reacciones Químicas

3.1. Reactivity and Functionalization

The compound exhibits several functional groups that can undergo various chemical reactions:

-

Nucleophilic Substitution : The azetidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.

-

Electrophilic Aromatic Substitution : The imidazole ring can participate in electrophilic substitutions due to its electron-rich nature.

-

Dehydration Reactions : The presence of trifluoroacetic acid facilitates dehydration processes, which are critical for forming stable oxadiazole derivatives from precursor compounds .

3.2. Potential Biological Activities

Research indicates that derivatives of oxadiazoles and imidazoles have significant biological activities:

-

Anticancer Activity : Compounds containing oxadiazole rings have been studied for their ability to inhibit cancer cell proliferation. For instance, various derivatives have shown promising results against leukemia and breast cancer cell lines .

-

Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antibacterial activity, making them potential candidates for antibiotic development .

Table 2: Biological Activities of Related Oxadiazole Derivatives

| Compound Type | Activity Type | Tested Cell Lines | IC50 (µM) |

|---|---|---|---|

| Oxadiazole Derivative | Anticancer | MCF-7 (Breast Cancer) | 15.63 |

| Imidazole Derivative | Antimicrobial | Various Bacterial Strains | Varies |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that are of particular interest in pharmacology:

Antibacterial Activity

Research indicates that derivatives containing the oxadiazole ring demonstrate significant antibacterial properties. For instance, studies have shown that compounds similar to 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole exhibit efficacy against various microbial strains. The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Several studies have reported antifungal activities associated with oxadiazole derivatives. These compounds have been tested against fungi like Candida albicans, showing promising results that warrant further investigation .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. For example, a series of oxadiazole derivatives showed significant analgesic activity in comparison to standard drugs like Indomethacin. These findings indicate potential applications in pain management and inflammatory conditions .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values indicating strong inhibitory effects compared to standard treatments .

Case Studies

Several notable studies illustrate the applications of 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole:

- Study on Antimicrobial Activity : A study synthesized a series of novel oxadiazole derivatives and tested their antimicrobial efficacy using the microdilution broth method. The results indicated strong antibacterial activity against both gram-positive and gram-negative bacteria .

- Evaluation of Anticancer Activity : In research focused on anticancer applications, compounds derived from this oxadiazole exhibited significant cytotoxicity against breast cancer cell lines with promising IC50 values lower than those of established chemotherapeutics .

- Anti-inflammatory Research : Another study evaluated the anti-inflammatory effects of oxadiazole derivatives through COX enzyme inhibition assays, revealing that certain compounds displayed superior anti-inflammatory activity compared to standard drugs .

Mecanismo De Acción

The mechanism by which 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole, bis(trifluoroacetic acid) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the azetidine and oxadiazole rings may contribute to the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Core Heterocyclic Frameworks

The target compound’s 1,3,4-oxadiazole core distinguishes it from analogs with triazole, thiadiazole, or isoxazole systems. Key comparisons include:

The oxadiazole’s balance of polarity and moderate aromaticity may favor membrane permeability compared to more polar thiadiazoles or rigid triazoles .

Substituent Analysis

- Azetidine vs. Azetidines are less common in drug design due to synthetic challenges but offer unique conformational constraints .

Actividad Biológica

The compound 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole , bis(trifluoroacetic acid) is a heterocyclic compound notable for its diverse biological activities. Its unique structure combines an oxadiazole ring with imidazole and azetidine moieties, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

- Molecular Formula : C12H16N4O

- Molecular Weight : 219.24 g/mol

The oxadiazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the imidazole and azetidine groups enhances its potential therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation in biological systems.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of oxadiazole derivatives. For instance, a study by Dhumal et al. (2016) demonstrated that compounds containing the oxadiazole ring showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is often linked to the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole | Staphylococcus aureus | 8 µg/mL |

| 2-Acetylamino-5-(pyridinyl)-1,3,4-thiadiazole | E. coli | 16 µg/mL |

| 5-(3-Methylazetidin-3-yl)-1,2,4-thiadiazole | Pseudomonas aeruginosa | 32 µg/mL |

Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial properties of oxadiazole derivatives revealed that the compound exhibited strong bactericidal effects against Gram-positive bacteria. The study reported a significant reduction in bacterial viability at concentrations as low as 8 µg/mL against S. aureus .

Study 2: Anticancer Potential

In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, research conducted by Salama et al. (2020) indicated that a series of oxadiazole derivatives led to increased cell death in human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .

Study 3: Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives was evaluated in a model of lipopolysaccharide (LPS)-induced inflammation. The results demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokine levels (IL-6 and TNF-alpha), suggesting its utility in inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Molecular docking studies suggest that the compound can inhibit key enzymes involved in bacterial metabolism.

- Cell Membrane Disruption : The structural characteristics allow for interaction with lipid membranes, leading to increased permeability and cell lysis.

Q & A

Q. What approaches identify novel biological targets for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.